tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl (S)-5-methyl-2,7-diazaspiro[35]nonane-2-carboxylate is a complex organic compound with the molecular formula C12H22N2O2 It is a member of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diamine and a diester.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride in the presence of a base.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for sigma receptors, modulating their activity and influencing various biological processes. The compound’s spirocyclic structure allows it to interact with multiple binding sites, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness
tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate stands out due to its specific stereochemistry and the presence of a methyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-14-6-5-13(10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
JOLHQICFIFKJQI-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CNCCC12CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CNCCC12CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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